molecular formula C15H13ClO3 B6406577 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261999-80-7

2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No.: B6406577
CAS No.: 1261999-80-7
M. Wt: 276.71 g/mol
InChI Key: VHRGLGGJVAUGEQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid (2C5MPA) is a phenylbenzoic acid derivative that has been widely used in the scientific research community for a variety of applications. It is a white crystalline solid that is soluble in most organic solvents and can be synthesized from a variety of starting materials. 2C5MPA has been used for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used for the synthesis of a variety of polymers and other materials. In addition, 2C5MPA has been used in the study of biological systems, including the study of enzyme mechanisms and the study of biochemical and physiological effects.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has been used in the study of enzyme mechanisms and the study of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% is not fully understood. However, it is believed that 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In vitro studies have also shown that 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% can inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% is that it is relatively easy to synthesize and is available in 95% purity. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% is also relatively expensive and can be toxic in high concentrations.

Future Directions

In the future, there are a number of potential applications for 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95%. One potential application is in the development of new pharmaceuticals and other compounds. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% could be used to study the mechanisms of action of other compounds, such as antibiotics or anti-cancer drugs. Furthermore, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% could be used in the development of new materials, such as polymers and other materials. Finally, 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% could be used in the study of biochemical and physiological effects, such as the effects of certain enzymes and proteins.

Synthesis Methods

2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% can be synthesized from a variety of starting materials. The most common method of synthesis is the reaction of 2-chloro-5-methoxybenzaldehyde with 5-methylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent, such as ethanol or methanol, and the reaction temperature is typically between 70 and 80 degrees Celsius. The reaction typically yields 2-(2-Chloro-5-methoxyphenyl)-5-methylbenzoic acid, 95% in 95% purity.

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-5-11(13(7-9)15(17)18)12-8-10(19-2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRGLGGJVAUGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691012
Record name 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-80-7
Record name 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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